molecular formula C21H24FN3O4 B1584509 Moxifloxacin CAS No. 354812-41-2

Moxifloxacin

カタログ番号: B1584509
CAS番号: 354812-41-2
分子量: 401.4 g/mol
InChIキー: FABPRXSRWADJSP-MEDUHNTESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, commonly known as moxifloxacin, is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, atypical pathogens (e.g., Mycoplasma), and anaerobes . Its molecular structure (C₂₁H₂₄FN₃O₄) features a cyclopropyl group at N-1, a fluorine atom at C-6, a methoxy group at C-8, and a unique octahydro-6H-pyrrolo[3,4-b]pyridinyl moiety at C-5. This C-7 substitution enhances Gram-positive activity and pharmacokinetic properties compared to earlier fluoroquinolones .

特性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048491
Record name Moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moxifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.68e-01 g/L
Record name Moxifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

151096-09-2, 354812-41-2
Record name Moxifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151096-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxifloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151096092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U188XYD42P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moxifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Moxifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238-242 °C, 208-209 °C (decomposes), 238 - 242 °C
Record name Moxifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moxifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Moxifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

生物活性

1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antibacterial and cytotoxic agent. Its structural features, including the fluoroquinolone backbone and the presence of various functional groups, suggest a diverse range of interactions with biological targets.

  • Molecular Formula : C20H21F2N3O3
  • Molecular Weight : 389.40 g/mol
  • CAS Number : 151213-15-9
  • IUPAC Name : 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Biological Activity Overview

The compound exhibits multiple biological activities that can be categorized primarily into its antibacterial and anticancer properties.

Antibacterial Activity

Fluoroquinolone derivatives are known for their potent antibacterial effects. This compound is structurally related to moxifloxacin and exhibits similar mechanisms of action:

  • Mechanism of Action : Inhibition of bacterial DNA gyrase and topoisomerase IV.
  • Spectrum of Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
  • Case Studies :
    • A study showed that modifications in the side chains can enhance the antibacterial potency against resistant strains. The compound was tested against various clinical isolates with promising results in inhibiting growth.

Cytotoxic Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), Huh-7 (hepatocellular carcinoma), and others.
  • Mechanism of Action : Induction of apoptosis through intrinsic pathways involving caspase activation.
  • Findings :
    • A recent study demonstrated that the compound induced G1/S cell cycle arrest in MCF-7 cells and increased the Bax/Bcl-2 ratio, indicating apoptosis induction .
    • The mean growth inhibition percentage (GI%) across several cancer cell lines was reported to be significant, with certain derivatives showing enhanced activity compared to traditional fluoroquinolones .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies:

CompoundActivity TypeTarget Cell LineGI%Mechanism
1-Cyclopropyl...AntibacterialVarious clinical isolatesN/ADNA gyrase inhibition
1-Cyclopropyl...CytotoxicMCF-7Up to 183.25%Apoptosis induction via caspases
This compoundAntibacterialE. coliN/ADNA gyrase/topoisomerase inhibition
CiprofloxacinCytotoxicHuh-7N/AApoptosis induction

類似化合物との比較

Comparison with Similar Compounds

Moxifloxacin belongs to the fluoroquinolone class, which shares a core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. Key structural variations among analogs influence antibacterial potency, spectrum, and physicochemical properties.

Table 1: Structural and Functional Comparison of Fluoroquinolones

Compound C-7 Substituent C-8 Substituent Key Features References
This compound Octahydro-6H-pyrrolo[3,4-b]pyridinyl Methoxy Enhanced Gram-positive coverage; improved solubility (hydrochloride form)
Pradofloxacin Octahydro-6H-pyrrolo[3,4-b]pyridinyl Cyano Extended activity against anaerobes; veterinary use
Sparfloxacin 3,5-Dimethylpiperazinyl Amino Phototoxicity concerns; limited Gram-negative coverage
Norfloxacin Piperazinyl Hydrogen Primarily Gram-negative activity; urinary tract infections
Lomefloxacin 3-Methylpiperazinyl Difluoro Long half-life; associated with tendon toxicity

Key Findings :

C-7 Substitution: this compound’s bicyclic pyrrolopyridinyl group at C-7 improves DNA gyrase/topoisomerase IV binding affinity, particularly against Streptococcus pneumoniae and Staphylococcus aureus . Pradofloxacin’s similar C-7 group but C-8 cyano substitution broadens anaerobic activity (e.g., Bacteroides fragilis) .

C-8 Modifications: Methoxy (this compound) vs. cyano (pradofloxacin) groups enhance solubility and reduce phototoxicity compared to fluoroquinolones with halogens (e.g., lomefloxacin) .

Synthesis Efficiency :

  • This compound’s synthesis employs a streamlined process using tert-butyl-protected intermediates and cyclization steps, reducing solvent use and cost compared to older methods (e.g., sparfloxacin’s multi-step piperazinyl incorporation) .

Physicochemical Properties: this compound hydrochloride exhibits superior aqueous solubility (1.2 mg/mL at 25°C) vs. sparfloxacin (0.03 mg/mL), aiding oral absorption . Conjugation with fatty acids (e.g., octanoyl) further modifies solubility and anticancer activity, though clinical relevance remains under study .

Research and Clinical Implications

  • Antibacterial Spectrum : this compound’s MIC₉₀ for S. pneumoniae (0.12 µg/mL) is 4-fold lower than levofloxacin, attributed to its C-7/C-8 substitutions .
  • Resistance Profile: The octahydro-pyrrolopyridinyl group reduces efflux pump-mediated resistance in Pseudomonas aeruginosa compared to ciprofloxacin .
  • Safety : Unlike clinafloxacin (phototoxic) or trovafloxacin (hepatotoxic), this compound’s safety profile is favorable, with rare QTc prolongation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin
Reactant of Route 2
Reactant of Route 2
Moxifloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。